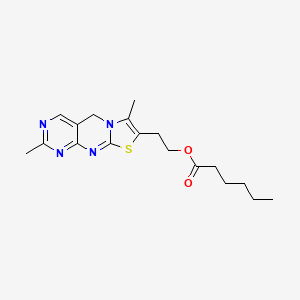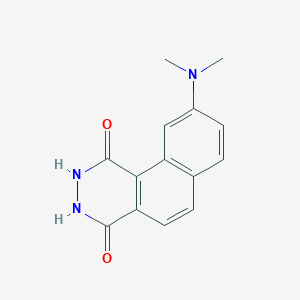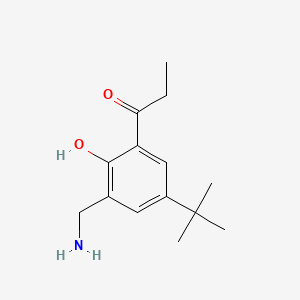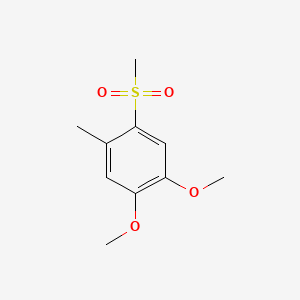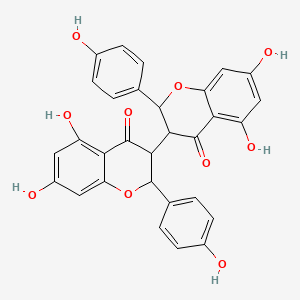
Chamaejasmin
Vue d'ensemble
Description
La chaméjasmine est un composé biflavonoïde naturel isolé des racines de la plante Stellera chamaejasme L., qui est largement répandue dans le nord et le sud-ouest de la Chine. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses activités anticancéreuses, anti-inflammatoires et antimicrobiennes .
Applications De Recherche Scientifique
Chemistry: Chamaejasmin is used as a model compound for studying biflavonoid chemistry and developing new synthetic methods.
Biology: It has been shown to modulate various biological pathways, making it a valuable tool for studying cellular processes.
Medicine: this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. .
Mécanisme D'action
Target of Action
Chamaejasmin, also known as Neothis compound A, primarily targets cancer cells, including hepatocellular carcinoma cells , osteosarcoma cells , and other types of tumor cells . It also targets macrophages in the tumor microenvironment .
Mode of Action
This compound interacts with its targets by inhibiting cell proliferation and inducing apoptosis . It triggers disorder in the mitochondrial membrane potential, increases the expression of Bcl-2-associated X protein and cleaved-caspase 3, and decreases the expression of B-cell lymphoma 2 . This leads to apoptosis in the targeted cells . Furthermore, this compound has been found to redirect M2-dominant polarization of tumor-associated macrophages in an IL-4-mTOR-dependent manner .
Biochemical Pathways
This compound affects several biochemical pathways. It induces apoptosis through the activation of caspase 9 and caspase 3 . It also triggers the elevation of the Bax/Bcl-2 ratio, attenuation of mitochondrial membrane potential, and release of cytochrome c and apoptosis-inducing factor from mitochondria into the cytoplasm . In addition, it influences the phosphatidylinositol 3 kinase/protein kinase B/glycogen synthase kinase-3-beta signaling pathway .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A sensitive UPLC-MS/MS method has been developed for the determination of this compound in rat plasma . This method has been used to study the pharmacokinetics of this compound, providing valuable information about its ADME properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell proliferation and the induction of apoptosis in various cancer cells . It also suppresses metastatic outgrowth in breast cancer models by rebalancing macrophage polarization in the malignant microenvironment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the allelochemicals released from the root of Stellera chamaejasme L. into rhizosphere soil, where this compound is found, are an important factor for its invasion of natural grasslands . These allelochemicals, along with soil physicochemical properties and enzyme activity, affect the composition and diversity of the rhizosphere soil microbial community . When the growth coverage of S. chamaejasme reaches the primary stage, it has the greatest impact on soil physicochemical properties and enzyme activities .
Analyse Biochimique
Biochemical Properties
Chamaejasmin plays a crucial role in biochemical reactions, particularly in its interaction with tubulin proteins. It has been shown to increase the expression of β-tubulin, which is essential for microtubule formation and stability . This interaction is characterized by strong hydrophobic effects between the core templates of this compound and the hydrophobic surface of the tubulin active site . Additionally, this compound has been observed to inhibit the expression of Bcl-2 and induce the expression of Bax, leading to the disruption of the outer mitochondrial membrane and the release of cytochrome c .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in several human cancer cell lines, including MCF-7, A549, SGC-7901, HCT-8, HO-4980, Hela, HepG2, PC-3, LNCap, Vero, and MDCK . The compound influences cell function by arresting the cell cycle in the G2/M phase and inducing apoptosis via a reactive oxygen species (ROS)-mediated mitochondria-dependent pathway . Furthermore, this compound has been reported to cause DNA damage and cell cycle arrest in the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound specifically interacts with the active site of β-tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This interaction results in the inhibition of cell proliferation and the induction of apoptosis. Additionally, this compound inhibits the expression of Bcl-2 and induces the expression of Bax, promoting the release of cytochrome c from the mitochondria and triggering the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability in vitro, maintaining its biological activity over extended periods . Long-term exposure to this compound has been associated with increased DNA damage and apoptosis in cancer cells . The degradation of this compound and its metabolites over time can also influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert potent anticancer effects without significant toxicity . At higher doses, the compound can induce toxic effects, including increased DNA damage and apoptosis . Threshold effects have been observed, where the efficacy of this compound reaches a plateau at certain concentrations, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . This compound’s interaction with β-tubulin and its inhibition of microtubule polymerization play a crucial role in its metabolic effects . Additionally, the compound’s influence on the expression of Bcl-2 and Bax proteins further impacts cellular metabolism and apoptotic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its interaction with cellular membranes, allowing for efficient transport and accumulation within cells . This compound’s localization within cells is influenced by its binding to tubulin proteins and its interaction with mitochondrial membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s interaction with tubulin proteins directs it to the cytoskeleton, where it disrupts microtubule dynamics . Additionally, this compound’s influence on the expression of Bcl-2 and Bax proteins targets it to the mitochondria, where it induces apoptosis through the release of cytochrome c . Post-translational modifications and targeting signals further regulate the subcellular localization and activity of this compound.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La chaméjasmine peut être synthétisée par diverses réactions chimiques impliquant des précurseurs flavonoïdes. Une méthode courante implique le couplage oxydatif de deux unités flavonoïdes. La réaction nécessite généralement un catalyseur, tel qu'un complexe métallique, et est réalisée dans des conditions de température et de pression contrôlées .
Méthodes de production industrielle : La production industrielle de la chaméjasmine implique l'extraction du composé des racines de Stellera chamaejasme L. Les racines sont séchées, broyées et soumises à une extraction par solvant en utilisant des solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié par des techniques chromatographiques afin d'isoler la chaméjasmine .
Analyse Des Réactions Chimiques
Types de réactions : La chaméjasmine subit diverses réactions chimiques, notamment :
Oxydation : La chaméjasmine peut être oxydée pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la chaméjasmine en ses formes réduites, qui peuvent avoir des activités biologiques différentes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des molécules de chaméjasmine substituées avec des activités biologiques modifiées .
4. Applications de la recherche scientifique
Chimie : La chaméjasmine est utilisée comme composé modèle pour l'étude de la chimie des biflavonoïdes et le développement de nouvelles méthodes de synthèse.
Biologie : Il a été démontré qu'elle modulait diverses voies biologiques, ce qui en fait un outil précieux pour l'étude des processus cellulaires.
Médecine : La chaméjasmine présente des propriétés anticancéreuses en induisant l'apoptose et en inhibant la prolifération cellulaire dans diverses lignées de cellules cancéreuses. .
5. Mécanisme d'action
La chaméjasmine exerce ses effets par le biais de multiples mécanismes :
Anticancéreux : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en augmentant le rapport Bax/Bcl-2.
Anti-inflammatoire : La chaméjasmine module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires et en réduisant le stress oxydatif.
Antimicrobien : Elle perturbe les membranes cellulaires microbiennes et inhibe la croissance de diverses bactéries et champignons.
Comparaison Avec Des Composés Similaires
La chaméjasmine est unique parmi les biflavonoïdes en raison de ses caractéristiques structurelles et de ses activités biologiques spécifiques. Les composés similaires comprennent :
Neochamaejasmine C : Un autre biflavonoïde isolé de Stellera chamaejasme L., qui présente également des propriétés anticancéreuses mais avec une puissance et des mécanismes différents.
Chaméchromone : Un biflavonoïde apparenté avec des propriétés chimiques et biologiques distinctes.
La chaméjasmine se distingue par sa puissante activité anticancéreuse et sa capacité à moduler de multiples voies biologiques, ce qui en fait un candidat prometteur pour la recherche et le développement ultérieurs .
Propriétés
IUPAC Name |
3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chamaejasmin (Neothis compound A) in cancer cells?
A1: [, , ] this compound has demonstrated potent anti-cancer effects in various cancer cell lines, including prostate cancer and osteosarcoma, through multiple mechanisms:
- Cell Cycle Arrest: It inhibits cell cycle progression, particularly at the G1 phase, by suppressing the DNA-binding activities of transcription factors like NFκB and AP-1. This leads to the inhibition of cell cycle regulatory proteins such as cyclin D, proliferating cell nuclear antigen, and nucleolin [].
- Apoptosis Induction: At higher doses, this compound triggers apoptosis through several pathways, including:
- Mitochondrial Pathway: It disrupts mitochondrial membrane potential (ΔΨm), increases the Bax/Bcl-2 ratio, and releases cytochrome c from mitochondria, ultimately activating caspase-9 and caspase-3 [].
- Fas/FasL Pathway: It promotes the aggregation of Fas-procaspase 8-procaspase 3 and p21-procaspase 3 proteins, suggesting the involvement of the Fas-mediated apoptotic pathway [].
Q2: How does this compound (Neothis compound A) impact melanoma cells specifically?
A2: [] this compound exhibits multifaceted effects on melanoma cells, including:
Q3: What is the role of the ROS-dependent ERK1/2/JNK signaling pathway in this compound's antitumor activity?
A3: [] this compound significantly elevates ROS levels and activates the ERK1/2/JNK signaling pathway in HepG2 liver cancer cells. Inhibiting JNK and ERK1/2 with specific inhibitors (SP600125 and PD0325901, respectively) effectively suppresses this compound-induced apoptosis, confirming the crucial role of this pathway in its antitumor activity.
Q4: What is the molecular formula and weight of this compound (Neothis compound A)?
A4: [, ] The molecular formula of this compound is C30H22O10, and its molecular weight is 542.49 g/mol.
Q5: Are there any available spectroscopic data for this compound (Neothis compound A)?
A5: [, ] Yes, the structural characterization of this compound has been extensively studied using various spectroscopic methods, including:
Q6: Is there any research on the stability of this compound (Neothis compound A) under various conditions?
A6: [] While specific data on the stability of this compound under various conditions is limited in the provided research, it is known that processing Stellera chamaejasme L., the plant from which this compound is derived, with milk can reduce the levels of toxic compounds, suggesting a potential impact on the stability and bioavailability of this compound. Further investigation is needed to fully understand its stability profile.
Q7: Does this compound (Neothis compound A) exhibit any catalytic properties?
A7: Based on the provided research, there is no evidence to suggest that this compound possesses inherent catalytic properties.
Q8: Have any computational studies been conducted on this compound (Neothis compound A)?
A8: [] Yes, molecular docking studies have been conducted to investigate the interactions of this compound with specific targets, such as the dengue virus NS1 protein. These studies demonstrated the potential of this compound to block the Asn-130 glycosylation site of NS1, suggesting its potential as an antiviral agent.
Q9: Has molecular docking been employed to understand the interaction of this compound (Neothis compound A) with P-glycoprotein (P-gp)?
A9: [] Yes, molecular docking studies have been performed to investigate the binding of this compound to P-gp. The results showed that this compound has a higher binding affinity to P-gp compared to a known P-gp inhibitor, Lig1 ((S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), suggesting its potential to modulate P-gp activity.
Q10: Is there any information on the SAR of this compound (Neothis compound A) or its analogues?
A10: [, , , ] While specific SAR studies are limited within the provided research, several observations suggest a relationship between the structure of this compound and its activity:
Q11: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of this compound (Neothis compound A)?
A11: [] The provided research primarily focuses on the isolation and characterization of this compound. While specific formulation strategies are not extensively discussed, one study mentions that processing Stellera chamaejasme L. with milk can reduce the levels of toxic substances. This processing technique might indirectly influence the stability and bioavailability of this compound.
Q12: Has the development of a this compound microemulsion been explored, and what is its significance?
A12: [] Yes, a this compound microemulsion has been developed, and it shows promising insecticidal activity against Aphis craccivora and Culex pipiens pallens. This microemulsion formulation exhibits good stability, with its insecticidal activity remaining consistent even after storage at elevated temperatures (54 ± 2 ˚C) for 14 days or at room temperature for 12 months. The microemulsion contains 0.27% of 1,5-diphenyl-1-pentanone, a major insecticidal component of this compound.
Q13: Is there any information available regarding the SHE regulations associated with this compound (Neothis compound A)?
A13: The provided research focuses on the chemical and biological properties of this compound. Specific information regarding SHE regulations associated with this compound is not explicitly addressed in these studies.
Q14: What in vitro assays have been used to evaluate the biological activity of this compound (Neothis compound A)?
A14: [, , , , ] The biological activity of this compound has been extensively investigated using various in vitro assays, including:
Q15: Have any in vivo studies been conducted to assess the efficacy of this compound (Neothis compound A)?
A15: [, , ] Yes, in vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. In a mouse model of murine melanoma, this compound significantly inhibited tumor growth and induced tumor cell apoptosis. Additionally, this compound showed favorable anti-MDR activity in KB and KBV200 cancer cells xenograft mice.
Q16: Is there any information on the potential resistance mechanisms associated with this compound (Neothis compound A)?
A16: The provided research primarily focuses on the biological effects and mechanisms of action of this compound. Specific information regarding resistance mechanisms associated with this compound is not explicitly discussed in these studies.
Q17: What is known about the toxicity and safety profile of this compound (Neothis compound A)?
A17: [, , ] While the provided research does not extensively cover the complete toxicity profile of this compound, certain observations and findings suggest the need for further investigation:
Q18: Are there any specific drug delivery strategies mentioned for this compound (Neothis compound A)?
A18: [] The development of a this compound microemulsion has been explored as a potential strategy to improve its delivery and efficacy as an insecticide.
Q19: Is there any research on using biomarkers to predict the efficacy or monitor the response to treatment with this compound (Neothis compound A)?
A19: The provided research does not specifically address the use of biomarkers for predicting the efficacy or monitoring the treatment response of this compound.
Q20: What analytical techniques have been employed for the isolation, characterization, and quantification of this compound (Neothis compound A)?
A20: [, , , ] A variety of advanced analytical techniques have been utilized in the research, including:
Q21: Is there any information about the environmental impact and degradation of this compound (Neothis compound A)?
A21: The provided research focuses on the chemical and biological properties of this compound. Information regarding its environmental impact and degradation pathways is not available in these studies.
Q22: What are the dissolution and solubility properties of this compound (Neothis compound A)?
A22: The provided research does not provide specific details regarding the dissolution and solubility properties of this compound in different media.
Q23: Have the analytical methods used for this compound (Neothis compound A) analysis been validated?
A23: [, ] Yes, the analytical methods, especially those involving UPLC-MS/MS, employed for the determination of this compound have been rigorously validated according to standard guidelines. These validation procedures typically involve assessing various parameters, including linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, to ensure the reliability and robustness of the analytical data.
Q24: Is there any information on the quality control measures implemented during the isolation, purification, or analysis of this compound (Neothis compound A)?
A24: While specific quality control measures are not extensively elaborated upon in the provided research, the use of advanced analytical techniques, such as HPLC, UPLC-MS/MS, and HSCCC, coupled with rigorous method validation procedures, suggests an emphasis on maintaining high standards of quality control during the isolation, purification, and analysis of this compound.
Q25: Does this compound (Neothis compound A) induce any immunological responses?
A25: The provided research primarily focuses on the anti-cancer and other biological effects of this compound. Specific information regarding its potential immunogenicity or ability to induce immunological responses is not explicitly addressed in these studies.
Q26: Does this compound (Neothis compound A) interact with any drug transporters?
A26: [, ] Yes, research suggests that this compound can interact with drug transporters, particularly P-glycoprotein (P-gp). Molecular docking studies indicate that this compound exhibits a higher binding affinity to P-gp compared to a known P-gp inhibitor, suggesting its potential to modulate P-gp activity. This interaction could have implications for its absorption, distribution, and elimination in vivo. Further studies are needed to explore its potential interactions with other drug transporters.
Q27: What is the significance of this compound's interaction with MRP2 and BCRP drug transporters?
A27: [] this compound has been found to increase the bioavailability of chamaechromone, another compound coexisting in Stellera chamaejasme L., by inhibiting MRP2 and BCRP drug transporters. These transporters play a crucial role in the efflux of drugs and xenobiotics from cells, and their inhibition by this compound suggests its potential to influence the pharmacokinetics and efficacy of co-administered drugs.
Q28: Are there any studies on the interaction of this compound (Neothis compound A) with drug-metabolizing enzymes?
A28: The provided research does not specifically address the potential of this compound to induce or inhibit drug-metabolizing enzymes.
Q29: Is there any information on the biocompatibility and biodegradability of this compound (Neothis compound A)?
A29: The provided research primarily focuses on the chemical and biological properties of this compound. Specific data on its biocompatibility and biodegradability is not available in these studies.
Q30: Are there any known alternatives or substitutes for this compound (Neothis compound A) in terms of its biological activities?
A30: While the provided research does not directly compare this compound with specific alternatives or substitutes, it does mention the isolation of other bioactive compounds from Stellera chamaejasme L. and related plant species.
Q31: Are there any specific strategies or recommendations for the recycling and waste management of this compound (Neothis compound A) or its byproducts?
A31: The provided research does not specifically address the aspects of recycling and waste management associated with this compound or its byproducts.
Q32: What are some essential research infrastructure and resources for studying this compound (Neothis compound A)?
A32: Advanced research infrastructure and resources are essential for comprehensive studies on this compound. Key resources include:
Q33: What are some of the historical milestones in the research on this compound (Neothis compound A)?
A33: [, , ] Research on this compound has progressed significantly over the years, marked by key milestones:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


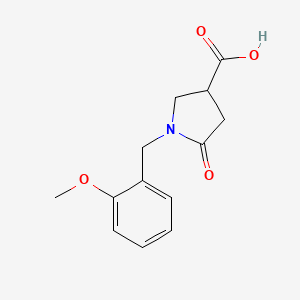

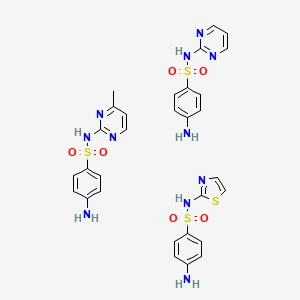
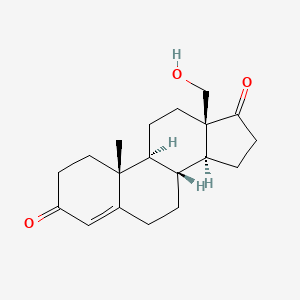


![1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide](/img/structure/B1198866.png)
